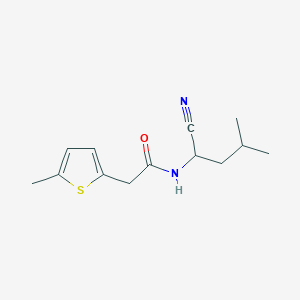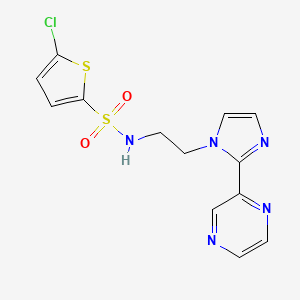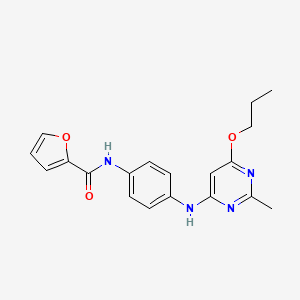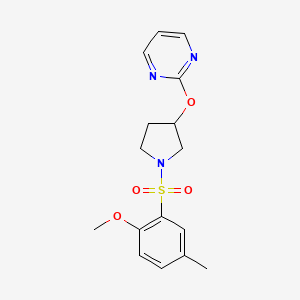
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1970s by Roger Adams, a renowned American chemist who is known for his contributions to the field of organic chemistry. CT-3 is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the main psychoactive component in cannabis. However, unlike THC, CT-3 does not produce any psychoactive effects and has been found to have several potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to bind to the CB2 receptor, which is predominantly expressed in immune cells and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has potent anti-inflammatory properties. It has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in neuroinflammation. This suggests that N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is that it does not produce any psychoactive effects, unlike THC. This makes it easier to study its potential therapeutic applications without the confounding effects of psychoactivity. However, one of the limitations of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Overall, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide involves the reaction between 5-methylthiophene-2-carboxylic acid and 1-cyano-3-methylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide. This synthesis method has been optimized over the years to increase the yield and purity of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have several potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis, multiple sclerosis, and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)6-11(8-14)15-13(16)7-12-5-4-10(3)17-12/h4-5,9,11H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRCAUJEBQCOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2440088.png)


![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)
![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)



![2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2440101.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2440102.png)
![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)